1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a triazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetic acid as a precursor, which is introduced at a post-synthesis phase to form the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. For example, nanoscale titanium dioxide can be used to catalyze esterification reactions, which are part of the synthetic route .
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the difluoromethyl position .
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The triazole and pyrazole rings can also contribute to the compound’s overall stability and activity .
Comparison with Similar Compounds
Similar Compounds
1-(DIFLUOROMETHYL)-1H-1,2,4-TRIAZOL-3-AMINE: This compound features a similar difluoromethyl group and triazole ring but lacks the pyrazole and sulfonamide groups.
3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: This compound has a similar pyrazole ring and difluoromethyl group but differs in the functional groups attached to the pyrazole ring.
Uniqueness
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a difluoromethyl group, triazole ring, and pyrazole ring, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H18F2N6O2S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H18F2N6O2S/c1-10-4-6-13(7-5-10)8-23-9-19-16(21-23)22-27(25,26)14-11(2)20-24(12(14)3)15(17)18/h4-7,9,15H,8H2,1-3H3,(H,21,22) |
InChI Key |
FIGLJCZZOPUKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
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